molecular formula C15H11N3O3S2 B2608193 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 324759-10-6

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2608193
CAS RN: 324759-10-6
M. Wt: 345.39
InChI Key: ROWPVUGDDLIIOA-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as MN-64, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MN-64 belongs to the class of thiazole derivatives, which have been widely studied for their diverse biological activities. The synthesis method of MN-64 involves the reaction of 5-nitrothiophene-2-carboxylic acid with 4-phenylthiosemicarbazide, followed by cyclization with 2-bromoacetophenone.

Scientific Research Applications

Anticonvulsant Properties

The thiazole ring in this compound exhibits aromatic properties due to its sulfur and nitrogen atoms. Molecules containing thiazole rings can interact with biological systems in unpredictable ways. Some derivatives of this compound have shown promising anticonvulsant activity in animal models, making them potential candidates for further investigation .

Antioxidant Activity

Researchers have synthesized novel derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide and evaluated their antioxidant properties. These derivatives were screened in vitro using the DPPH radical spectrophotometric technique. Understanding their antioxidant potential is crucial for applications related to oxidative stress and cellular protection .

Anti-Inflammatory Effects

Thiazole-containing compounds often exhibit anti-inflammatory properties. Investigating the anti-inflammatory potential of this compound could lead to the development of novel drugs or therapeutic agents targeting inflammatory pathways .

Anticancer Research

Given the diverse reactivity of the thiazole ring, researchers may explore the compound’s effects on cancer cells. Investigating its impact on cell proliferation, apoptosis, and tumor growth could provide valuable insights for cancer therapy .

Antibacterial and Antifungal Activities

Thiazole derivatives have demonstrated antibacterial and antifungal properties. Researchers could explore the compound’s efficacy against specific pathogens, potentially leading to the development of new antimicrobial agents .

Drug Design and Optimization

The thiazole moiety serves as a versatile scaffold for drug design. By modifying the substituents on the phenyl and thiazole rings, researchers can optimize pharmacological properties such as bioavailability, selectivity, and potency. Computational studies and structure-activity relationship (SAR) analyses can guide the design of more effective derivatives .

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWPVUGDDLIIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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